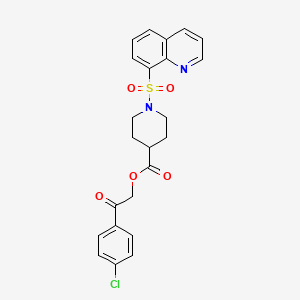![molecular formula C24H23N3O3S B3556852 3-AMINO-N-(4-ETHOXYPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B3556852.png)
3-AMINO-N-(4-ETHOXYPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
Overview
Description
“3-AMINO-N-(4-ETHOXYPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” is a complex organic compound that belongs to the class of thieno[2,3-b]quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-AMINO-N-(4-ETHOXYPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the amino group, the ethoxyphenyl group, and the furan-2-yl group. Common reagents and conditions include:
Reagents: Aniline derivatives, ethyl bromoacetate, furan-2-carboxylic acid, etc.
Conditions: Catalysts such as palladium or copper, solvents like DMF or DMSO, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amino group.
Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
Industry
Industrially, it could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of “3-AMINO-N-(4-ETHOXYPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” would depend on its specific biological targets. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Furan-containing compounds: Compounds with furan rings are known for their diverse chemical reactivity and biological activity.
Aminoquinolines: These compounds are well-known for their medicinal properties, particularly in the treatment of malaria.
Uniqueness
The uniqueness of “3-AMINO-N-(4-ETHOXYPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-29-15-11-9-14(10-12-15)26-23(28)22-21(25)20-19(18-8-5-13-30-18)16-6-3-4-7-17(16)27-24(20)31-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVFXANNQOGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B3556771.png)
![ETHYL 5-[N-(2-FLUOROBENZOYL)2-FLUOROBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B3556773.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
![N-(2-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3556777.png)

![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B3556799.png)
![2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3556800.png)
![Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B3556806.png)
![4-{1-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B3556811.png)
![ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B3556814.png)
![2-(2,2-DIPHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B3556822.png)


![(9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(5-bromo-2-thienyl)methanone](/img/structure/B3556855.png)
